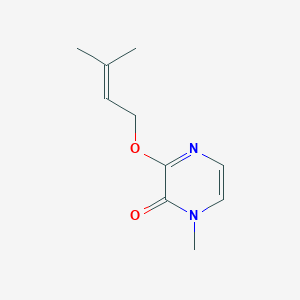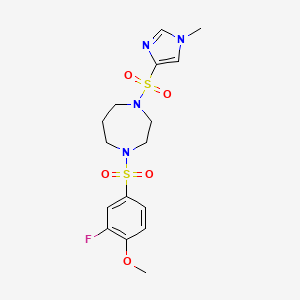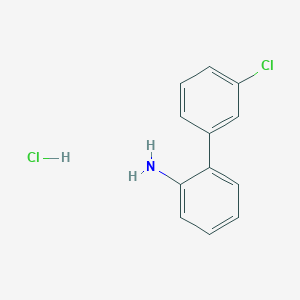
4-anilino-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-anilino-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide” is a novel compound that has gained attention in various fields of research. It belongs to the class of 1,8-naphthyridines, which are important heterocyclic compounds due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including “this compound”, involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The molecular formula of “this compound” is C20H22N4O, and its molecular weight is 334.423.Chemical Reactions Analysis
The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation gives 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield. The reaction proceeds via cycloaddition–ring expansion with rearrangement .科学的研究の応用
Cytotoxic Activity
Research has demonstrated the potential of naphthyridine carboxamide derivatives as cytotoxic agents against various cancer cell lines. For example, a study on carboxamide derivatives of benzo[b][1,6]naphthyridines revealed their potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds showing IC(50) values less than 10 nM. These findings highlight the potential for naphthyridine carboxamides in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Binding Interactions
The anion-protein binding capabilities of related compounds, such as 1-anilino-8-naphthalene sulfonate (ANS), have been extensively studied. ANS is known to bind strongly to cationic groups of water-soluble proteins and polyamino acids through ion pair formation. This broad and pH-dependent interaction provides insight into the potential for similar naphthyridine derivatives to engage in specific molecular interactions, which could be leveraged in designing targeted therapies or molecular probes (Matulis & Lovrien, 1998).
Fluorescent Properties
Naphthyridine derivatives are also explored for their fluorescent properties, which can be useful in bioimaging and diagnostic applications. A study on the interaction of 1‐anilino‐8‐naphthalene sulphonate with erythrocyte membranes utilized its fluorescence sensitivity to investigate membrane dynamics, suggesting the utility of naphthyridine derivatives in cellular imaging and studies of membrane-associated processes (Freedman & Radda, 1969).
Antibacterial Evaluation
Further, naphthyridine carboxamides have been assessed for their antibacterial efficacy. A study on tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives demonstrated protection against Escherichia coli in mice, highlighting the potential for these compounds in antibacterial therapy (Santilli, Scotese, & Yurchenco, 1975).
特性
IUPAC Name |
4-anilino-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-4-24(5-2)20(25)17-13-21-19-16(12-11-14(3)22-19)18(17)23-15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCNCIFVGQRZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=CC=C3)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2582280.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-isopropoxybenzamide](/img/structure/B2582282.png)

![N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide](/img/structure/B2582284.png)


![5-(2-methoxyethyl)-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2582292.png)
![2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile](/img/structure/B2582294.png)




